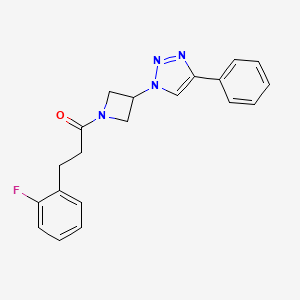

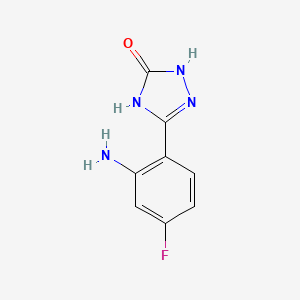

![molecular formula C13H9ClN2OS3 B2738716 5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899983-06-3](/img/structure/B2738716.png)

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide” belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of this compound has been achieved through various synthetic pathways. The yield percentages and reaction times vary depending on the specific synthesis process . For instance, one synthesis process yielded a light brownish solid with a yield of 51% after a reaction time of 12 hours .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR . For example, one analysis showed a 1H NMR (400 MHz, DMSO-d6) δ 11.11 (s, 1 H, 1-OH), 8.11 (d, 1 H, J = 1.2 Hz, 3-H), among other peaks .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its state (solid), color (light brownish), melting point (226.0–228.1 °C), and various peaks in its 1H NMR and 13C NMR spectra .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a compound that can be synthesized through various chemical reactions involving thioamides, thiophenes, and benzo[d]thiazoles. Such compounds are often characterized using techniques like IR, ^1H NMR, MS spectra, and elemental analysis to establish their structures. These compounds are of interest in the field of organic chemistry for their potential applications in creating novel materials with unique properties.

Biological Activities

Compounds related to this compound have been explored for their biological activities. For instance, derivatives of thiophene and thiazolopyrimidine have been synthesized and tested for antimicrobial and anti-inflammatory properties. These compounds are evaluated for their efficacy against various bacterial and fungal strains, showcasing their potential as new therapeutic agents.

Material Science Applications

In material science, derivatives of this compound can contribute to the development of metal-organic frameworks (MOFs). These MOFs exhibit unique properties like luminescence sensing, capable of detecting environmental contaminants such as Hg(II), Cu(II), Cr(VI), and organic molecules. This feature makes them suitable for applications in environmental monitoring and remediation.

Luminescence Sensing

The luminescent properties of MOFs derived from thiophene-functionalized compounds enable selective and sensitive detection of heavy metals and organic pollutants. This application is crucial for environmental safety, allowing for the identification and quantification of hazardous substances in water and soil.

References

- Synthesis and characterization studies: Tang Li-jua (2015), Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar (2021).

- Biological activity research: A. Abu‐Hashem, S. Al-Hussain, M. Zaki (2020), S. Kolisnyk, S. Vlasov, S. Kovalenko, T. Osolodchenko, V. Chernykh (2015).

- Material science and luminescence sensing: Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, Xiaojing Kang, Lili Wen, Bingguang Zhang (2017).

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS3/c1-18-7-3-2-4-8-11(7)15-13(20-8)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLQXRLRFPBOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2738633.png)

![4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2738636.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2738640.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoic acid](/img/structure/B2738651.png)

![[(2S)-oxetan-2-yl]methanol](/img/structure/B2738654.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2738656.png)